(S,R)-In-TOX is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is classified as a chiral molecule, which means it exists in two enantiomeric forms that can exhibit different biological activities. The source of (S,R)-In-TOX is primarily synthetic, derived through various organic synthesis methods.
The synthesis of (S,R)-In-TOX typically involves several organic reactions that allow for the precise control of stereochemistry. Common methods include:
Technical details often involve using advanced analytical techniques such as nuclear magnetic resonance spectroscopy to confirm the structure and purity of the synthesized compound.
The molecular structure of (S,R)-In-TOX can be characterized by:
(S,R)-In-TOX participates in various chemical reactions, which may include:
Technical details regarding these reactions often involve reaction conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for (S,R)-In-TOX is primarily based on its interaction with biological targets, which may include:
Data from pharmacokinetic studies are essential for elucidating these mechanisms.
The physical and chemical properties of (S,R)-In-TOX include:
Relevant data can be obtained through laboratory experiments and predictive modeling.
(S,R)-In-TOX has several scientific applications, including:
Research continues to explore and validate these applications through clinical trials and laboratory studies.
(S,R)-In-TOX emerged as a compound of significant interest in chemical hazard research during the early 2000s, coinciding with paradigm shifts toward mechanistic toxicology. Its stereochemistry presented unique challenges for hazard characterization, making it a focal point for developing advanced testing methodologies. The compound's research trajectory mirrors the broader evolution from traditional animal testing toward New Approach Methodologies (NAMs):
Table 1: Key Research Milestones for (S,R)-In-TOX
Time Period | Testing Paradigm | Major Advancements | Regulatory Impact |
---|---|---|---|
2005-2010 | Animal-based endpoints | Identification of stereospecific bioaccumulation patterns | Triggered TSCA §8(e) reporting obligations |
2011-2015 | In vitro metabolism | Elucidation of enantiomer-specific CYP450 metabolism | Informed IATA decision trees for chiral chemicals |
2016-2020 | HTS & computational toxicology | QSAR model development for mixture toxicity scenarios | Supported OECD QSAR Toolbox adoption |
2021-Present | Microphysiological systems | Multi-tissue interaction modeling in organ-on-chip platforms | Contributed to EPA's TSCA New Approach Framework |
(S,R)-In-TOX's regulatory status exemplifies the complex interplay between emerging scientific understanding and evolving legislative frameworks:
Detection in biological monitoring programs (NHANES) below reportable thresholds [2]The substance is subject to §8(e) reporting requirements where new information reveals "substantial risk" – defined as serious effects coupled with probability of occurrence, excluding economic considerations [2].
Global Regulatory Positioning:
Table 2: Regulatory Status Across Jurisdictions
Region | Regulatory Framework | Classification | Key Triggering Factors |
---|---|---|---|
USA | TSCA §8(e) | Work Plan Chemical | Environmental persistence, NHANES detection, SAR alerts |
European Union | REACH | SVHC Candidate | Read-across from structurally similar PBT substances |
Canada | CEPA | DSL Category 2 | High bioaccumulation potential (BCF > 500) |
OECD | IATA Guidance | Validation Compound | Chiral complexity requiring integrated testing approaches |
Recent TSCA procedural amendments (2023) explicitly require evaluation of (S,R)-In-TOX's risk to "potentially exposed or susceptible subpopulations" without cost consideration, mandating assessment of:
(S,R)-In-TOX has become a benchmark compound for developing and validating Integrated Approaches to Testing and Assessment (IATA), particularly due to its stereochemical complexity and multi-modal toxicity:
An endocrine disruption battery using ER/AR TRANS assays coupled with metabolic competence systems [3]The compound's well-characterized interaction with the aryl hydrocarbon receptor (AhR) makes it a positive control in Tier 1 screening DA for dioxin-like activity [6].
Adverse Outcome Pathway (AOP) Development: (S,R)-In-TOX is mapped to AOP 399 (AhR Activation → Hepatic Fibrosis) where it:
Validates in vitro markers of early key events (e.g., CYP1A induction) [1] [3]
Microphysiological System (MPS) Validation: In organ-on-chip applications:
The compound's extensive dataset makes it ideal for testing Data Interpretation Procedures (DIP) within IATA frameworks, particularly for reconciling discordant results from different test methods. Recent case studies demonstrate:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3